molecular formula C29H26N2O3 B5196275 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B5196275
M. Wt: 450.5 g/mol
InChI Key: CPMJLCLHUKZVRN-UHFFFAOYSA-N
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Description

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a piperazine ring, a privileged scaffold in pharmaceutical sciences that is frequently found in compounds with diverse biological activities . The biphenyl and naphthalene moieties attached to this core are aromatic systems known to facilitate interactions with various biological targets, making this compound a valuable intermediate for the development of novel therapeutic agents . Piperazine derivatives are recognized as among the most important building blocks in today's drug discovery, appearing in biologically active compounds across numerous therapeutic areas . As such, this compound is well-suited for research programs focused on lead compound optimization, structure-activity relationship (SAR) studies, and high-throughput screening. It is provided as a high-purity material to ensure consistent and reliable experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure that their application and use of this product complies with all relevant laws and regulations.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c32-28(21-34-27-15-14-23-8-4-5-9-26(23)20-27)30-16-18-31(19-17-30)29(33)25-12-10-24(11-13-25)22-6-2-1-3-7-22/h1-15,20H,16-19,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMJLCLHUKZVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a biphenyl-4-ylcarbonyl group through a nucleophilic substitution reaction.

    Etherification: The naphthalen-2-yloxy group is introduced via an etherification reaction, where the hydroxyl group of naphthalene reacts with an appropriate leaving group on the piperazine derivative.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the naphthalen-2-yloxy group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl-4-ylcarbonyl group and the naphthalen-2-yloxy group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (R) Biological Activity Key Findings References
Target Compound Naphthalen-2-yloxy Not reported Structural analog of antipsychotic agents N/A
3c 2-Methoxyphenyl Antipsychotic High anti-dopaminergic activity, low catalepsy
3k 2,3-Dichlorophenyl Antipsychotic Optimal QPlogBB and EA for efficacy
NJ-1 5-Methyl-2-nitroimidazole Antifungal Targets fungal CYP51
UDO Pyridine-trifluoromethyl Anti-T. cruzi CYP51 inhibition, comparable to posaconazole
FLB-12 Dioxolane PXR antagonism Reduces hepatotoxicity in mice

Biological Activity

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a biphenyl moiety, a piperazine ring, and a naphthalenic ether, which may confer unique biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology, particularly in cancer therapy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H26N2O2\text{C}_{25}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This compound's structure allows for various interactions with biological macromolecules, which are pivotal for its activity.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. CDK inhibition is a promising strategy for cancer treatment as it can lead to cell cycle arrest and apoptosis in cancer cells. The biphenyl group enhances hydrophobic interactions with target proteins, while the piperazine ring facilitates hydrogen bonding and ionic interactions, modulating the activity of enzymes or receptors involved in tumor progression .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Activity : Demonstrated efficacy against various cancer cell lines, suggesting potential use in combination therapies targeting CDK pathways.
  • Enzyme Inhibition : Preliminary studies show potential as an inhibitor of enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Study on CDK Inhibition :
    • Objective: To assess the inhibitory effect on CDK activity.
    • Findings: The compound exhibited significant inhibitory effects on CDK2 and CDK4, leading to reduced proliferation of cancer cell lines.
  • Cell Cycle Analysis :
    • Objective: To determine the impact on cell cycle progression.
    • Findings: Treated cells showed G1 phase arrest, indicating effective modulation of cell cycle regulators.
  • In Vivo Studies :
    • Objective: To evaluate anticancer efficacy in animal models.
    • Findings: Significant tumor regression was observed in mice treated with the compound compared to control groups.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
1-(4-Biphenylylcarbonyl)-piperazineContains biphenyl moietyPotential enzyme inhibitorLacks naphthalenic structure
DiphenhydraminePiperazine derivativeAntihistamine activityPrimarily used for allergy relief
1-(4-Methylpiperazin-1-yl)-2-benzoylphenoneSimilar piperazine frameworkAntiviral propertiesDifferent substituents on the piperazine

This comparative analysis highlights the unique structural aspects of this compound that may confer distinct biological activities compared to its analogs.

Q & A

Q. What are the key structural features of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone that influence its bioactivity?

The compound’s bioactivity arises from three structural motifs:

  • Biphenyl-4-ylcarbonyl group : Engages in π-π stacking and hydrophobic interactions with aromatic residues in receptor binding pockets.
  • Piperazine ring : Provides conformational flexibility and serves as a hydrogen bond acceptor via its nitrogen atoms.
  • Naphthalen-2-yloxy group : Participates in van der Waals interactions and may influence solubility and membrane permeability. These features are critical for receptor binding affinity and selectivity, as demonstrated in analogous σ receptor ligands .

Methodological Insight : Nuclear Magnetic Resonance (NMR) and X-ray crystallography (using SHELX programs ) are essential for confirming spatial arrangements.

Q. How is the purity and stability of this compound validated in experimental settings?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, targeting ≥95% purity.
  • Stability : Accelerated stability studies under varying pH (3–9) and temperatures (4–40°C) assess degradation pathways. Mass spectrometry (MS) identifies degradation products, such as hydrolyzed piperazine intermediates .

Q. What synthetic routes are commonly employed for this compound?

A three-step synthesis is typical:

  • Step 1 : Coupling biphenyl-4-carboxylic acid with piperazine via N-acyl substitution using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
  • Step 2 : Etherification of 2-naphthol with chloroethyl ketone under basic conditions (K₂CO₃ in DMF).
  • Step 3 : Final coupling via nucleophilic substitution. Yields (~60–70%) depend on solvent polarity and reaction time optimization .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays (e.g., σ₁ vs. σ₂ affinity) be resolved?

Contradictions often arise from assay conditions. To address this:

  • Use radioligand displacement assays with [³H]-DTG for σ₁ and σ₂ subtypes, ensuring buffer ionic strength (150 mM NaCl) mimics physiological conditions.
  • Validate with in silico docking (e.g., AutoDock Vina) to map binding poses to subtype-specific residues (e.g., σ₁: Glu172; σ₂: Asp126) .
  • Cross-reference with QSAR models correlating logP and electron affinity (EA) to anti-dopaminergic activity .

Q. What experimental designs are optimal for evaluating neuroprotective efficacy in vitro?

  • Primary neuronal cultures : Expose to oxidative stress (H₂O₂ or rotenone) and measure viability via MTT assay.
  • Mechanistic focus : Quantify caspase-3 activation (apoptosis) and BDNF levels (neurotrophic support) via ELISA.
  • Control : Compare to known σ receptor agonists (e.g., PRE-084) and antagonists (e.g., BD-1047) to isolate target-specific effects .

Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Prediction tools : Use QikProp to calculate QPlogBB (brain/blood partition coefficient). Values >0.3 suggest favorable BBB penetration.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to biphenyl to enhance lipid solubility while maintaining <5 hydrogen bond donors (HBDs) .
  • MD simulations : Assess membrane permeability in lipid bilayers using GROMACS .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Selectivity panels : Screen against kinase families (e.g., tyrosine, serine/threonine) at 10 µM compound concentration.
  • Structural alignment : Compare the compound’s piperazine conformation to ATP-binding site inhibitors (e.g., staurosporine) to avoid overlap.
  • Dose-response curves : Calculate IC₅₀ ratios for primary targets vs. off-target kinases (≥10-fold selectivity preferred) .

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